Potassium;tri(butan-2-yl)boranuide
Overview
Description
Potassium;tri(butan-2-yl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is often referred to by its trade name, K-Selectride .
Scientific Research Applications
Potassium;tri(butan-2-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Potassium Tri-sec-butylborohydride, also known as potassium;tri(butan-2-yl)boranuide, is primarily used as a reducing agent . Its primary targets are carbonyl compounds, specifically ketones . The role of these targets is crucial in various chemical reactions, particularly in the formation of alcohols from ketones .
Mode of Action
The interaction of Potassium Tri-sec-butylborohydride with its targets involves the transfer of a hydride (H-) ion from the borohydride to the carbonyl carbon of the ketone . This results in the reduction of the ketone to an alcohol . The process is highly stereoselective, meaning it preferentially produces one stereoisomer over the other .
Biochemical Pathways
Potassium Tri-sec-butylborohydride is involved in the reduction part of various biochemical pathways. By converting ketones to alcohols, it can affect downstream reactions that depend on the presence of specific alcohols . The exact pathways and their downstream effects would depend on the specific ketones being targeted.
Result of Action
The molecular effect of Potassium Tri-sec-butylborohydride’s action is the reduction of a ketone to an alcohol . On a cellular level, if used in biological systems, this could potentially affect various cellular processes depending on the specific roles of the ketones and alcohols involved.
Action Environment
The action, efficacy, and stability of Potassium Tri-sec-butylborohydride can be influenced by various environmental factors. For instance, it is known to react violently with water, releasing flammable gases . Therefore, it must be handled in a dry environment. It is also sensitive to heat and may decompose when heated . These factors must be carefully controlled to ensure safe and effective use of Potassium Tri-sec-butylborohydride.
Biochemical Analysis
Biochemical Properties
Potassium Tri-sec-butylborohydride is known for its role in highly stereoselective reductions, particularly of ketones . It interacts with various biomolecules, inducing chemical rearrangements that are significant in organic chemistry .
Molecular Mechanism
At the molecular level, Potassium Tri-sec-butylborohydride acts as a reducing agent. It is known to have high stereoselectivity in the reduction of oxo to the hydroxy group . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
While specific temporal effects of Potassium Tri-sec-butylborohydride are not extensively documented, it’s known that this compound may darken on storage . It’s crucial to consider the product’s stability and potential degradation over time when conducting in vitro or in vivo studies .
Metabolic Pathways
Potassium Tri-sec-butylborohydride is involved in reduction reactions, which are key components of many metabolic pathways . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Disclaimer: The information provided in this article is based on the current knowledge and available literature. It is advised to handle the compound with care and use it responsibly in a laboratory setting. Always refer to the safety data sheet and consult with a trained professional for handling instructions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .
Common Reagents and Conditions
The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .
Major Products Formed
The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .
Comparison with Similar Compounds
Similar Compounds
Lithium Tri-sec-butylborohydride: Similar in structure and reactivity, but uses lithium instead of potassium.
Sodium Tri-sec-butylborohydride: Another similar compound, but with sodium as the counterion.
Lithium Triethylborohydride: A related compound with different alkyl groups attached to the boron atom.
Uniqueness
Potassium;tri(butan-2-yl)boranuide is unique due to its high selectivity and reactivity in reduction reactions. Its potassium counterion provides distinct reactivity compared to its lithium and sodium counterparts, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
potassium;tri(butan-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDTYWJTOUTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |
Record name | Potassium tri-sec-butylborohydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21583 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54575-49-4 | |
Record name | Potassium tri-sec-butylborohydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium tri-sec-butylborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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